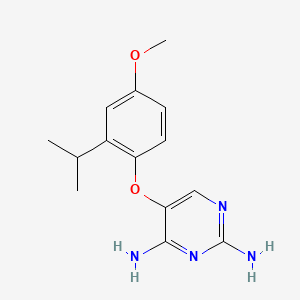

5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

Übersicht

Beschreibung

5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine is a diaminopyrimidine derivative characterized by a phenoxy substituent at the 5-position of the pyrimidine ring, with a 2-isopropyl and 4-methoxy group on the attached phenyl ring. This compound belongs to a class of molecules studied for their diverse biological activities, including antagonism of P2X3 receptors (involved in pain signaling) and inhibition of dihydrofolate reductase (DHFR, a target for antibacterial agents) . Its structural flexibility allows for modifications that influence potency, selectivity, and pharmacokinetic properties.

Biologische Aktivität

5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, also known by its CAS number 865304-71-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 274.32 g/mol

- CAS Number : 865304-71-8

The biological activity of this compound primarily stems from its interaction with various molecular targets. Research indicates that it may exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. It has been shown to affect signaling pathways associated with cell growth and survival.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays revealed that the compound exhibited growth inhibition against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC₅₀ values for these cell lines were reported as follows:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 0.87 - 12.91 |

| MDA-MB-231 | 1.75 - 9.46 |

These values indicate that the compound is more effective than the positive control, 5-Fluorouracil (5-FU), which had IC₅₀ values of 17.02 μM and 11.73 μM for MCF-7 and MDA-MB-231 cells, respectively .

Mechanistic Studies

The mechanism underlying the anticancer effects of this compound appears to involve the induction of apoptosis through caspase activation. In treated MCF-7 cells, there was a notable increase in caspase 9 levels, reaching approximately 27.13 ± 0.54 ng/mL compared to the control group . This suggests that the compound may trigger programmed cell death pathways effectively.

Safety Profile

In toxicity assessments conducted on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development . Additionally, subacute toxicity studies showed no significant adverse effects when administered at high doses (40 mg/kg) over three consecutive days .

Case Studies

- Study on Antiviral Activity : In a recent investigation into antiviral properties, derivatives of pyrimidine compounds similar to this compound demonstrated effectiveness against influenza A virus strains. The lead compound exhibited a significant reduction in viral load in infected mice lungs .

- EGFR Inhibition : A study focusing on epidermal growth factor receptor (EGFR) inhibition found that related compounds inhibited EGFR phosphorylation and induced cell cycle arrest in cancer models . This aligns with the observed anticancer activity of the pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine exhibit anticancer properties. The mechanism often involves:

- Inhibition of Cell Proliferation : Targeting specific pathways involved in cancer cell growth.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

A study demonstrated that derivatives of this compound showed efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

This aspect makes it a candidate for further exploration in antibiotic development .

Inhibitors of Kinases

This compound has been studied as a potential inhibitor of specific kinases involved in various diseases, including cancer and inflammation. The inhibition of these kinases can lead to:

- Reduced Tumor Growth : By blocking signaling pathways that promote cancer cell survival.

- Anti-inflammatory Effects : Potentially useful in treating chronic inflammatory conditions.

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against breast cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results showed that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in P2X3 Receptor Antagonism

RO4 (5-(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine)

- Structural Difference : Incorporates a 5-iodo substituent on the phenyl ring.

- Functional Impact : Exhibits >100-fold selectivity for P2X3 receptors over other ion channels and kinases, attributed to the electron-withdrawing iodine atom enhancing receptor binding .

- Physicochemical Properties : Improved solubility and metabolic stability compared to earlier P2X3 antagonists like A-317491 .

RO3 (5-(2-Isopropyl-4,5-dimethoxy-benzyl)-pyrimidine-2,4-diamine)

- Structural Difference: Replaces the phenoxy group with a benzyl moiety and adds a 5-methoxy group.

- Functional Impact: Reduced P2X3 potency compared to RO4, highlighting the importance of the phenoxy linker for receptor engagement .

AF-219 (Undisclosed Structure)

Table 1: Key P2X3 Antagonists

DHFR Inhibitors and Antibacterial Agents

AF-353 (5-(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine)

- Structural Difference : Same as RO4 but studied for DHFR inhibition.

- Functional Impact : IC50 of 12 nM against Staphylococcus aureus DHFR, demonstrating that halogenation enhances antibacterial activity .

Iclaprim (5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine)

- Structural Difference : Biphenyl-alkyne substituent at the 5-position.

- Functional Impact : Broad-spectrum Gram-positive activity, underscoring the role of extended aromatic systems in DHFR binding .

Table 2: DHFR Inhibitors

| Compound | Target Organism | IC50/Activity | Reference |

|---|---|---|---|

| AF-353 | Staphylococcus aureus | 12 nM | |

| Iclaprim | Gram-positive bacteria | <1 µM | |

| This compound | Not reported (Potential) | N/A | N/A |

Antiplasmodial and Antifolate Agents

5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine

- Structural Difference: 3,5-Dichlorophenoxypropyl chain at the 5-position.

- Functional Impact : IC50 = 0.86 µM against Plasmodium falciparum, indicating that hydrophobic side chains enhance antiplasmodial activity .

5-(2-Cyclopropylethynyl)-6-(2-methoxyphenyl)pyrimidine-2,4-diamine (VDT)

- Structural Difference : Cyclopropylethynyl and methoxyphenyl groups.

- Functional Impact: Improved lipophilicity and membrane permeability compared to simpler phenoxy derivatives .

Key Research Findings and Implications

- Selectivity: The phenoxy group in this compound provides a balance between P2X3 receptor affinity and off-target effects, making it a scaffold for further optimization .

- Versatility : Structural modifications (e.g., halogenation, side chain elongation) enable activity across multiple target classes (P2X3, DHFR, antiplasmodial), highlighting its adaptability .

- Clinical Potential: Derivatives like AF-219 and RO4 demonstrate that diaminopyrimidines can achieve clinical relevance, warranting further exploration of the target compound’s therapeutic applications .

Vorbereitungsmethoden

Detailed Preparation Methods

Synthesis of 2-(2-Isopropyl-4-methoxy-phenoxy)acetonitrile

- Starting Materials: 2-isopropyl-4-methoxyphenol and chloroacetonitrile.

- Solvent: Acetonitrile is used as the reaction medium.

- Catalysts/Additives: Potassium carbonate as base and tetrabutylammonium hydrogensulfate as phase transfer catalyst.

- Conditions: The reaction mixture is heated to approximately 40 °C and aged for 4 hours.

- Work-up: After cooling to 25 °C, the mixture is diluted with water, layers separated, and the organic layer washed with brine (10% NaCl). Solvent is then switched to toluene under vacuum, filtered, and concentrated.

- Yield: Approximately 92% yield of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile in toluene solution (58 wt%) is obtained.

Conversion of 2-(2-Isopropyl-4-methoxy-phenoxy)acetonitrile to 5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine

- Reagent: tert-Butoxybis(dimethylamino)methane (Brederick’s Reagent).

- Procedure:

- The acetonitrile intermediate solution is concentrated under reduced pressure.

- Treated with Brederick’s Reagent to form 3,3-bis-dimethylamino-2-(2-isopropyl-4-methoxy-phenoxy)-propionitrile (intermediate).

- The reaction mixture is dissolved in dimethylformamide (DMF) and heated to 110 °C for 2 hours to complete conversion.

- Cyclization:

- The DMF solution is then treated with guanidine carbonate.

- The mixture is heated at 120 °C for 3 days.

- Conversion Efficiency: Greater than 95% conversion to this compound is confirmed by HPLC analysis.

- Isolation: The reaction mixture is cooled, diluted with ethyl acetate, reheated, and water is added to precipitate the product.

- Purification: The solid is collected by filtration, rinsed with isopropanol, and dried under vacuum at 50 °C.

- Product Characteristics: Melting point 170-171 °C; MS (M+H) = 275; detailed ^1H NMR data confirm structure.

Notes on Reaction Conditions and Solvents

- The use of toluene and acetonitrile as solvents facilitates efficient reaction and isolation steps.

- Guanidine carbonate is chosen for its ability to promote cyclization to the pyrimidine ring.

- The prolonged heating step (3 days at 120 °C) ensures high conversion.

- Phase transfer catalysts and bases are critical in the initial substitution step to maximize yield and selectivity.

Summary Table of Key Steps and Conditions

| Step | Reaction Description | Reagents / Conditions | Solvent | Temperature | Time | Yield / Conversion |

|---|---|---|---|---|---|---|

| 1 | Alkylation of 2-isopropyl-4-methoxyphenol | Potassium carbonate, tetrabutylammonium hydrogensulfate | Acetonitrile | 40 °C | 4 hours | 92% yield of acetonitrile intermediate |

| 2 | Formation of bis-dimethylamino intermediate | tert-Butoxybis(dimethylamino)methane | DMF | 110 °C | 2 hours | Complete conversion (HPLC) |

| 3 | Cyclization to pyrimidine diamine | Guanidine carbonate | DMF | 120 °C | 3 days | >95% conversion (HPLC) |

| 4 | Isolation and purification | Ethyl acetate, water, isopropanol rinse | Mixed solvents | Ambient to 60 °C | - | Solid isolated, mp 170-171 °C |

Eigenschaften

IUPAC Name |

5-(4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-8(2)10-6-9(19-3)4-5-11(10)20-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKYTWIVLKHYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)OC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583065 | |

| Record name | 5-[4-Methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865304-71-8 | |

| Record name | 5-[4-Methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[4-Methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.